4-[(5-Hydroxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoic acid
Description
4-[(5-Hydroxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoic acid is a complex organic compound that features a benzofuran core structure. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development .
Properties
IUPAC Name |
4-[(5-hydroxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-9-15(13-8-12(19)6-7-14(13)23-9)16(20)18-11-4-2-10(3-5-11)17(21)22/h2-8,19H,1H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQPUGWDRAEMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(5-Hydroxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoic acid typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Coupling Reactions: The final step involves coupling the benzofuran derivative with benzoic acid using appropriate coupling reagents and conditions.
Chemical Reactions Analysis
4-[(5-Hydroxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, particularly at the C-3 position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Scientific Research Applications
4-[(5-Hydroxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(5-Hydroxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the C-6 position is crucial for its antibacterial activity, and the functional groups at the C-3 position play a significant role in its selectivity . The compound likely exerts its effects by interfering with the synthesis of bacterial cell walls or by inhibiting specific enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
4-[(5-Hydroxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoic acid can be compared with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin. These compounds also exhibit significant biological activities, including antimicrobial and anticancer properties . the unique structural features of this compound, such as the specific positioning of the hydroxyl and carbonyl groups, contribute to its distinct biological activities and potential therapeutic applications .
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